N-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2-amine
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Overview
Description
N-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to the quinoline ring system. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with 4-methyl-6-nitroquinoline-2-carbaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2-amine undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, sodium dithionite
p-Toluenesulfonic acidSolvents: Ethanol, dichloromethane
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-4-methyl-6-nitroquinolin-2-amine
Substitution: Formation of derivatives with various functional groups replacing the methoxy group
Condensation: Formation of Schiff bases with different aldehydes or ketones
Scientific Research Applications
N-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-aminobenzamide
- N-(4-methoxyphenyl)-2-aminobenzonitrile
- N-(4-methoxyphenyl)-2-aminobenzothiazole
Uniqueness
N-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2-amine is unique due to the presence of the quinoline ring system, which imparts distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-9-17(18-12-3-6-14(23-2)7-4-12)19-16-8-5-13(20(21)22)10-15(11)16/h3-10H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEXXJXOPJFKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49668842 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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